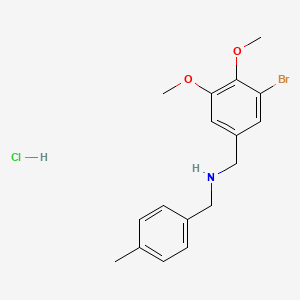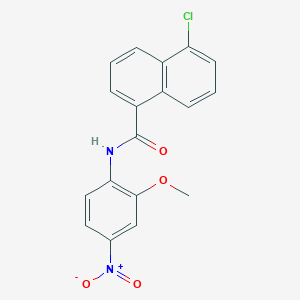![molecular formula C12H17ClN2O B4400281 2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride](/img/structure/B4400281.png)
2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride
Overview
Description
2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride, also known as DMABN, is a chemical compound widely used in scientific research. It belongs to the family of nitrile compounds and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride works by undergoing a chemical reaction with superoxide anions, which results in the formation of a highly fluorescent product. The fluorescence intensity is directly proportional to the concentration of superoxide anions in the sample. This allows researchers to quantitatively measure the level of ROS in cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular metabolism or function. It is able to penetrate cell membranes and accumulate in the mitochondria, which are the primary site of ROS production. By specifically detecting superoxide anions, this compound is able to provide insights into the role of ROS in various physiological and pathological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride is its high selectivity and sensitivity for superoxide anions. It is also relatively easy to use and does not require specialized equipment. However, this compound has some limitations, including its limited ability to detect other types of ROS and its potential for photobleaching, which can reduce its fluorescence intensity over time.
Future Directions
There are several future directions for 2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride research, including the development of new fluorescent probes that can detect other types of ROS, the optimization of this compound synthesis methods to improve purity and yield, and the application of this compound in vivo to study ROS dynamics in animal models. Additionally, this compound could be used in combination with other techniques, such as electron paramagnetic resonance spectroscopy, to provide a more comprehensive understanding of ROS biology.
In conclusion, this compound is a highly useful compound in scientific research, particularly in the study of ROS biology. Its specific detection of superoxide anions makes it a valuable tool for investigating the role of ROS in various physiological and pathological processes. However, further research is needed to fully understand the potential of this compound and to develop new applications for this compound.
Scientific Research Applications
2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride has been widely used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. This compound is able to specifically detect superoxide anions, which are a type of ROS that play a role in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases.
properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13;/h3-4,6-7H,5,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLXEVJAMYUACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-butylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400199.png)


![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4400218.png)





![4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4400259.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4400272.png)

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4400295.png)
![1-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4400308.png)